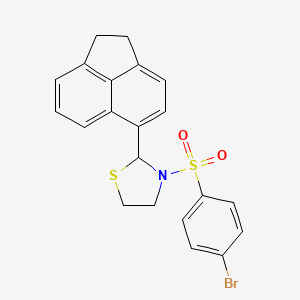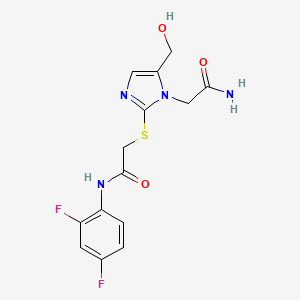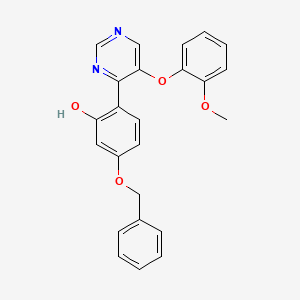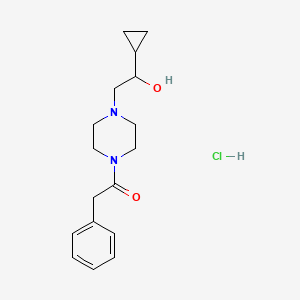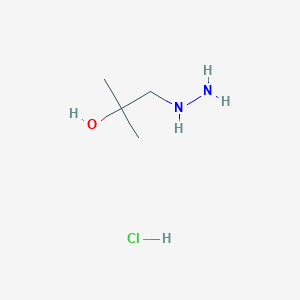![molecular formula C18H25N3O5S B2820791 Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate CAS No. 2034267-12-2](/img/structure/B2820791.png)
Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a bicyclic structure. Its synthesis, reactions, and applications make it an intriguing subject of study in organic chemistry and related disciplines.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the azabicyclo[321]octane core, have been used as key synthetic intermediates in several total syntheses .
Mode of Action
It is known that the compound was synthesized for the first time by the selective reduction in keto ozonide under the action of the strong reducing agent lialh4 . This suggests that the compound might interact with its targets through a reduction mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antimalarial, anticancer, antifungal, antiparasitic, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Result of Action
Given the biological activities exhibited by compounds with similar structures , it can be inferred that the compound might have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is a clear and nearly colorless to pale yellow liquid at room temperature . This suggests that the compound might be stable under a wide range of environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate generally involves a multi-step process, starting from readily available starting materials. Common synthetic routes include:
Step 1: : Formation of the bicyclic structure through a series of cyclization reactions.
Step 2: : Introduction of the methylsulfonyl group via sulfonylation reactions.
Step 3: : Coupling of the bicyclic intermediate with a suitable amino acid derivative to form the amino group.
Step 4: : Protection and deprotection steps to introduce the benzyl and carbamate groups under controlled conditions.
Reaction conditions typically involve the use of strong bases, acids, and solvents such as dichloromethane and dimethylformamide, with reactions conducted at temperatures ranging from -10°C to 80°C.
Industrial Production Methods
While the exact industrial production methods may vary, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This includes the use of continuous flow reactors and process analytical technology to monitor reaction progress in real-time.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Conversion of the carbamate group to amine under hydrogenation conditions.
Substitution: : Replacement of the methylsulfonyl group with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Sodium methoxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its unique bicyclic structure makes it valuable in stereoselective syntheses.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and neuroprotective effects.
Industry
Its stability and reactivity make it useful in the production of fine chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (2-((8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate
Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)amine
Benzyl (2-((8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)sulfate
Uniqueness
What sets Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate apart is its combination of a benzyl group with a methylsulfonyl-substituted bicyclic core. This unique structure endows it with distinct chemical reactivity and biological activity profiles compared to its analogs, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
benzyl N-[2-[(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-27(24,25)21-15-7-8-16(21)10-14(9-15)20-17(22)11-19-18(23)26-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAWVAXRQMSOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,6-Dimethylphenyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2820710.png)
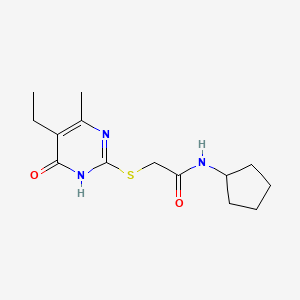
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide](/img/structure/B2820713.png)
![3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820716.png)
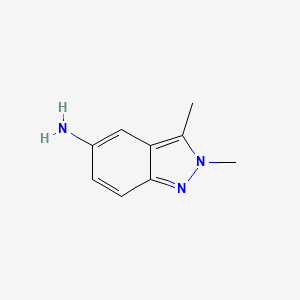
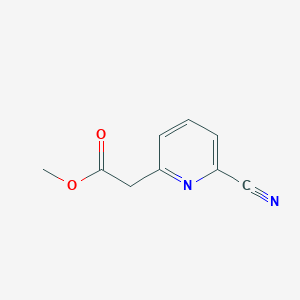
![8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2820721.png)
